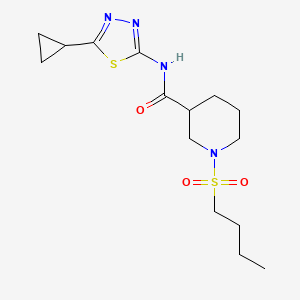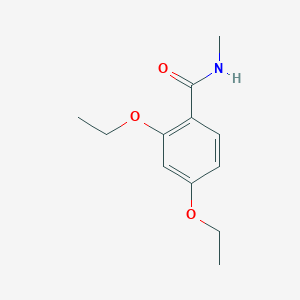![molecular formula C15H14IN3O B5330045 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes and receptors in the body, which leads to the inhibition of various biological processes. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to modulate the activity of specific enzymes and receptors in the body, which can lead to various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the role of these enzymes and receptors in various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. One direction is to further study its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a tool for studying the role of specific enzymes and receptors in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-iodoaniline with 5-propyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction leads to the formation of 2-(4-iodophenyl)-5-propylpyrazole-3-carboxylic acid, which is then cyclized to form 2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol.
Aplicaciones Científicas De Investigación
2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has potential applications in various areas of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool for studying the role of specific enzymes and receptors in various biological processes.
Propiedades
IUPAC Name |
2-(4-iodophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O/c1-2-3-12-8-15(20)19-14(17-12)9-13(18-19)10-4-6-11(16)7-5-10/h4-9,18H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYYCABCZCVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)



![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)


![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)
